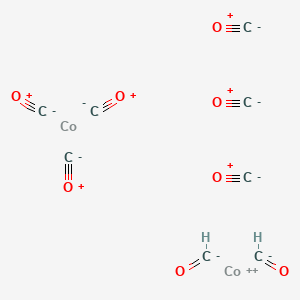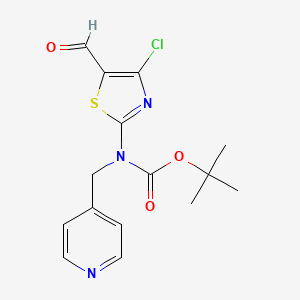
carbon monoxide;cobalt;cobalt(2+);methanone
Übersicht
Beschreibung
carbon monoxide;cobalt;cobalt(2+);methanone is a chemical compound listed in the PubChem database. It is known for its unique chemical properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive structure and reactivity, making it a subject of study in both academic and industrial research.
Vorbereitungsmethoden
The synthesis of carbon monoxide;cobalt;cobalt(2+);methanone involves specific synthetic routes and reaction conditions. According to available data, the compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The detailed synthetic routes and experimental outcomes are documented in various chemical synthesis databases. Industrial production methods for this compound typically involve large-scale chemical processes that ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
carbon monoxide;cobalt;cobalt(2+);methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.
Wissenschaftliche Forschungsanwendungen
carbon monoxide;cobalt;cobalt(2+);methanone has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology and medicine, the compound is studied for its potential therapeutic effects and its role in various biochemical pathways . Industrial applications include its use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbon monoxide;cobalt;cobalt(2+);methanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
carbon monoxide;cobalt;cobalt(2+);methanone can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups The distinct properties of this compound, such as its reactivity and stability, set it apart from these similar compounds
Eigenschaften
Molekularformel |
C8H2Co2O8 |
|---|---|
Molekulargewicht |
343.96 g/mol |
IUPAC-Name |
carbon monoxide;cobalt;cobalt(2+);methanone |
InChI |
InChI=1S/2CHO.6CO.2Co/c8*1-2;;/h2*1H;;;;;;;;/q2*-1;;;;;;;;+2 |
InChI-Schlüssel |
BXCQGSQPWPGFIV-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details

















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-alpha-methyl-4-piperidinemethanamine](/img/structure/B8277060.png)
![BENZYL (2S)-2-[METHOXY(METHYL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE](/img/structure/B8277063.png)









